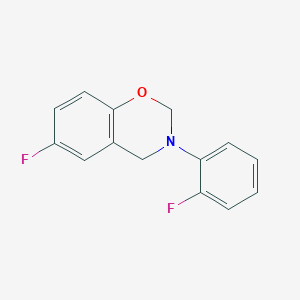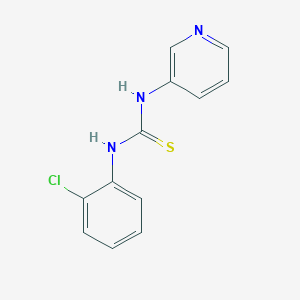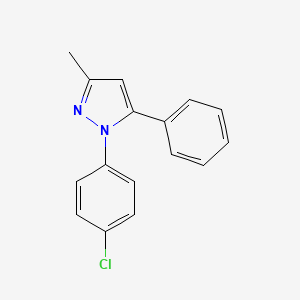![molecular formula C22H23ClN6O2 B11086868 3-{4-[(4-chlorophenyl)amino]-6-ethoxy-1,3,5-triazin-2-yl}-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11086868.png)
3-{4-[(4-chlorophenyl)amino]-6-ethoxy-1,3,5-triazin-2-yl}-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[(4-chlorophenyl)amino]-6-ethoxy-1,3,5-triazin-2-yl}-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one is a complex organic compound that features a unique structure combining a triazine ring, a chlorophenyl group, and a hexahydro-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(4-chlorophenyl)amino]-6-ethoxy-1,3,5-triazin-2-yl}-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and an appropriate amine.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Hexahydro-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one Core: This core structure is formed through a series of cyclization and reduction reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group and the triazine ring.
Reduction: Reduction reactions can occur at the triazine ring and the hexahydro-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one core.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group can yield an aldehyde or carboxylic acid, while reduction of the triazine ring can produce a dihydrotriazine derivative.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its structural properties could be exploited in the development of new materials with specific electronic or mechanical properties.
Biological Research: The compound could be used as a probe to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-{4-[(4-chlorophenyl)amino]-6-ethoxy-1,3,5-triazin-2-yl}-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole: This compound shares the chlorophenyl group and has similar biological activities.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: This compound has similar antiviral properties.
Uniqueness
3-{4-[(4-chlorophenyl)amino]-6-ethoxy-1,3,5-triazin-2-yl}-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one is unique due to its combination of a triazine ring, a chlorophenyl group, and a hexahydro-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one core. This unique structure provides it with distinct chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C22H23ClN6O2 |
|---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
11-[4-(4-chloroanilino)-6-ethoxy-1,3,5-triazin-2-yl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
InChI |
InChI=1S/C22H23ClN6O2/c1-2-31-22-26-20(24-17-8-6-16(23)7-9-17)25-21(27-22)28-11-14-10-15(13-28)18-4-3-5-19(30)29(18)12-14/h3-9,14-15H,2,10-13H2,1H3,(H,24,25,26,27) |
InChI Key |
OMDMZUZTPICION-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=N1)N2CC3CC(C2)C4=CC=CC(=O)N4C3)NC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-2-methylaniline](/img/structure/B11086785.png)
![(2E)-3-{3-chloro-4-[(2-chlorobenzyl)oxy]phenyl}-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B11086790.png)

![N-[3-(4-chlorophenyl)-5-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]-3-methoxybenzamide](/img/structure/B11086821.png)
![5-{(1E)-2-cyano-3-[(2-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B11086825.png)
![(1E)-2-methyl-1-[3-(piperidin-1-yl)-1-benzofuran-2(3H)-ylidene]butan-2-ol](/img/structure/B11086829.png)
![methyl (2Z)-3-[2-(4-chlorophenyl)ethyl]-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B11086830.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,3-dimethylpiperidin-4-one](/img/structure/B11086836.png)

![Methyl 4-[3-({2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl}amino)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B11086842.png)
![6-[(E)-(4-bromophenyl)(2-phenylhydrazinylidene)methyl]-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione](/img/structure/B11086848.png)
![ethyl 1-(biphenyl-4-ylcarbonyl)-6-bromo-2-oxo-1-phenyl-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B11086852.png)
![3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione](/img/structure/B11086858.png)

